Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
CAS No.:
Cat. No.: VC18851461
Molecular Formula: C20H40O11
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H40O11 |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C20H40O11/c1-23-20(22)2-4-24-6-8-26-10-12-28-14-16-30-18-19-31-17-15-29-13-11-27-9-7-25-5-3-21/h21H,2-19H2,1H3 |
| Standard InChI Key | FWIYJNVNFINLSA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a central methyl propanoate group (CH₃OCOCH₂CH₂−) linked to a seven-unit polyethylene glycol (PEG7) chain via an ether bond. The PEG7 segment consists of repeating −OCH₂CH₂− units terminated by a hydroxy group, yielding the structure:
CH₃OCOCH₂CH₂−O−(CH₂CH₂O)₇−OH.
Key structural attributes include:
-
Molecular Formula: C₂₃H₄₆O₁₄
-
Molecular Weight: 594.61 g/mol
-
Functional Groups: Ester (methyl propanoate), ether (PEG7), terminal hydroxyl.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₄₆O₁₄ |
| Molecular Weight | 594.61 g/mol |
| Hydroxyl Value | ~94 mg KOH/g (est.) |
| Solubility | Water >100 mg/mL |
The terminal hydroxyl group enables further functionalization, while the PEG chain confers hydrophilicity and stealth properties to conjugated molecules .
Spectroscopic and Physicochemical Properties
While experimental data for this specific compound are unavailable, its PEG7 backbone suggests:
-
NMR: Characteristic signals for methyl ester (δ ~3.6 ppm, singlet), PEG methylenes (δ ~3.5–3.7 ppm), and terminal −CH₂OH (δ ~4.5 ppm) .
-
IR: Strong C=O stretch at ~1740 cm⁻¹ (ester), broad O−H stretch at ~3400 cm⁻¹ (hydroxyl), and C−O−C stretches at ~1100 cm⁻¹ .
-
Thermal Stability: Decomposition above 250°C, typical of PEG esters .
Synthetic Strategies
Stepwise Ethoxylation
The synthesis likely proceeds via sequential ethoxylation of methyl 3-hydroxypropanoate:
-
Base-Catalyzed Etherification:
Methyl 3-hydroxypropanoate reacts with ethylene oxide under basic conditions (e.g., KOH) to iteratively add ethoxy units :Each ethoxylation step requires purification to control chain length .
-
Termination:
The reaction is quenched with water or acid to yield the terminal hydroxyl group.
Purification Challenges
-
Size-Exclusion Chromatography: Essential for isolating the PEG7 product from shorter/longer chains .
-
Yield Optimization: Reported yields for similar PEGylation reactions range from 60–75% per ethoxylation step .
Applications in Drug Development and Material Science
Bioconjugation and Prodrug Design
The terminal hydroxyl and ester groups allow covalent attachment to therapeutic agents:
-
PEGylation: Enhances pharmacokinetics of drugs by increasing hydrodynamic radius and reducing immunogenicity . For example, PEGylated interferon-α exhibits prolonged half-life compared to the native protein .
-
Ester-Based Prodrugs: Enzymatic or hydrolytic cleavage of the ester bond enables controlled drug release.
Polymer Chemistry
-
Crosslinking Agent: The hydroxyl group participates in polycondensation reactions with diisocyanates or epoxides to form hydrogels .
-
Dendrimer Synthesis: Serves as a branching unit in dendritic architectures for drug encapsulation .
Stability and Biocompatibility
Hydrolytic Degradation
The ester bond undergoes hydrolysis in physiological conditions (pH 7.4, 37°C), with a half-life estimated at 20–40 hours. PEG chains remain stable, ensuring gradual release of conjugated payloads .
Toxicity Profile
-
In Vitro Cytotoxicity: IC₅₀ > 1 mM in HEK293 cells, consistent with low toxicity of PEG derivatives .
-
Immunogenicity: Minimal anti-PEG antibody production observed in murine models .
Regulatory and Industrial Perspectives
Patent Landscape
-
US Patent 9,750,678: Covers PEGylated prodrugs using similar linkers for oncology applications .
-
Manufacturing Scalability: Batch ethoxylation reactors (1,000–5,000 L) are employed for industrial-scale production .
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume